molecular formula C20H17FN6O2 B2871285 N-(2,3-dimethylphenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide CAS No. 1251591-88-4

N-(2,3-dimethylphenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2871285
CAS No.: 1251591-88-4
M. Wt: 392.394
InChI Key: HVNOBUTZVKSOPV-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 1,2,3-triazole moiety and a 2,3-dimethylphenyl carboxamide group. The 4-fluorobenzyl substituent on the triazole ring enhances lipophilicity and metabolic stability, common strategies in medicinal chemistry to improve pharmacokinetics .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O2/c1-12-4-3-5-16(13(12)2)22-19(28)20-23-18(25-29-20)17-11-27(26-24-17)10-14-6-8-15(21)9-7-14/h3-9,11H,10H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNOBUTZVKSOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=NC(=NO2)C3=CN(N=N3)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide is a synthetic compound with potential biological activities that warrant detailed investigation. This compound belongs to a class of triazole derivatives known for their diverse pharmacological profiles, including anticancer and antimicrobial properties.

The molecular formula of the compound is C20H17FN6O2C_{20}H_{17}FN_6O_2 with a molecular weight of approximately 392.394 g/mol. Its structure features a triazole ring, which is often associated with biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. In particular, studies have shown that compounds similar to this compound can inhibit cell growth and induce apoptosis in cancer cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (μM)Mechanism of Action
Compound AA5492.91Induces apoptosis
Compound BHeLa5.00Cell cycle arrest
N-(2,3-dimethylphenyl)-3-{...}MCF7TBDTBD

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against bacterial strains and fungi. The presence of the triazole moiety is hypothesized to enhance its interaction with microbial enzymes or receptors.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD
Candida albicansTBD

The mechanism by which this compound exerts its biological effects likely involves the inhibition of specific enzymes or receptors involved in cell proliferation and survival. Triazoles are known to interact with various biological targets due to their ability to form hydrogen bonds and hydrophobic interactions.

Case Studies

A recent study explored the effects of similar triazole derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction and cell cycle arrest mechanisms. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study Example:

In a study published in ACS Omega, a series of triazole compounds were synthesized and tested against an NCI panel of 60 cancer cell lines. Most compounds demonstrated reduced growth rates between 55% and 95%, indicating strong antiproliferative effects. Notably, specific substitutions on the triazole ring were linked to enhanced activity against lung cancer cells (A549) .

Comparison with Similar Compounds

Structural Similarities and Key Variations

The target compound shares core motifs with several analogs (Table 1):

Compound Name Core Structure Substituents Key Features
Target Compound 1,2,4-Oxadiazole + 1,2,3-Triazole 4-Fluorobenzyl, 2,3-dimethylphenyl Fluorine for stability; dimethylphenyl for steric bulk
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-triazole-4-carboxamide 1,2,3-Triazole + Oxazole Ethoxyphenyl, methyl-oxazole, 2-fluorophenyl Oxazole for π-π interactions; ethoxy for solubility
N-(4-Acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole Acetylphenyl, 2-methylphenyl Acetyl group for hydrogen bonding; methylphenyl for hydrophobicity
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 1,2,3-Triazole + Pyrazole 4-Fluorophenyl, 4-methylphenyl, pyrazole Pyrazole for tautomerism; thioamide for metal coordination

Key Observations :

  • Fluorine Substitution : The 4-fluorophenyl group in the target compound and analogs (e.g., ) is a strategic modification to enhance membrane permeability and resistance to oxidative metabolism .
  • Heterocyclic Cores : While the target uses 1,2,4-oxadiazole, analogs employ oxazole () or pyrazole (). Oxadiazoles are more electron-deficient, favoring interactions with enzymatic nucleophiles, whereas pyrazoles enable hydrogen bonding .

Computational and Experimental Data

  • Docking Studies : Molecular modeling of triazole-oxadiazole hybrids predicts strong binding to ATP pockets (e.g., ΔG ≈ -9.2 kcal/mol for CDK2 inhibition) .
  • Thermal Stability : Oxadiazole derivatives decompose at higher temperatures (Tₘ ≈ 250°C) than pyrazole analogs (Tₘ ≈ 180°C), indicating superior stability .

Preparation Methods

Azide Precursor Preparation

The 4-fluorobenzyl azide intermediate is prepared by reacting 4-fluorobenzyl bromide with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours. This step achieves >90% conversion, as confirmed by 1H NMR spectroscopy.

Alkyne Substrate Synthesis

The alkyne component, propargylamine, is derivatized by protecting the amine group with tert-butoxycarbonyl (Boc) to prevent side reactions during cycloaddition. Deprotection occurs post-triazole formation under acidic conditions.

Cycloaddition Reaction

The azide and alkyne undergo CuAAC in a 1:1 molar ratio using Cu(I) iodide (10 mol%) and N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) at room temperature. The reaction proceeds regioselectively to form the 1,4-disubstituted triazole, isolated via column chromatography (SiO2, ethyl acetate/hexane 3:7) in 85–92% yield.

Construction of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is synthesized through a two-step sequence involving hydrazide formation and cyclization.

Hydrazide Intermediate

Nicotinic acid hydrazide is prepared by reacting ethyl nicotinate with hydrazine hydrate in ethanol under reflux for 6 hours. The product precipitates as a white solid (mp 112–114°C) with 88% yield.

Cyclization to Oxadiazole

The hydrazide reacts with trichloroacetonitrile in the presence of potassium carbonate (K2CO3) at 80°C for 8 hours. Cyclization forms the 1,2,4-oxadiazole core, purified via recrystallization from ethanol (75% yield).

Coupling of Triazole and Oxadiazole Moieties

The final step involves coupling the triazole and oxadiazole subunits through amide bond formation.

Carboxamide Activation

The oxadiazole-5-carboxylic acid is activated using thionyl chloride (SOCl2) in dichloromethane (DCM) at 0°C, forming the acyl chloride intermediate. Excess SOCl2 is removed under reduced pressure.

Nucleophilic Acylation

The acyl chloride reacts with 2,3-dimethylaniline in anhydrous DCM with triethylamine (TEA) as a base. The reaction proceeds at room temperature for 4 hours, yielding the target carboxamide after aqueous workup and silica gel chromatography (68–74% yield).

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

Condition Solvent Catalyst Yield (%)
Triazole cycloaddition THF CuI 92
DMF CuI 87
Oxadiazole cyclization Ethanol K2CO3 75
DCM K2CO3 62

Polar aprotic solvents (e.g., THF) enhance CuAAC efficiency by stabilizing the Cu(I) intermediate.

Regioselectivity Control

Density functional theory (DFT) calculations indicate that the 1,4-triazole regioisomer is favored due to lower activation energy (ΔG = 24.3 kcal/mol vs. 28.1 kcal/mol for 1,5-isomer).

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky substituents on the triazole reduce coupling efficiency. Using excess acyl chloride (1.5 eq.) improves yields.
  • Oxadiazole Ring Stability : Hydrolytic degradation under acidic conditions necessitates strict moisture control during cyclization.

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